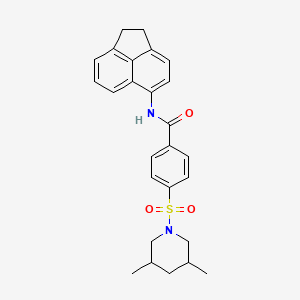
N-(1,2-dihydroacenaphthylen-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1,2-dihydroacenaphthylen-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C26H28N2O3S and its molecular weight is 448.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1,2-dihydroacenaphthylen-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of acenaphthene derivatives, characterized by a unique combination of functional groups that contribute to its biological activities. The IUPAC name indicates the presence of a sulfonamide group and a piperidine moiety, which are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₃O₂S |
| Molecular Weight | 345.54 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Antitumor Activity
Research indicates that this compound exhibits notable antitumor activity against various cancer cell lines. A study demonstrated that this compound inhibits cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines through apoptosis induction and cell cycle arrest at the G2/M phase. The mechanism involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation .
Antimicrobial Properties
The compound also shows antimicrobial activity against a range of pathogens. In vitro studies have revealed that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Preclinical studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests its potential utility in treating inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The piperidine moiety may modulate receptor activity linked to cell signaling pathways implicated in cancer progression.
- Oxidative Stress Induction : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Breast Cancer Study : A study involving MCF-7 cells showed a dose-dependent decrease in viability when treated with varying concentrations of the compound over 48 hours. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls .
- Bacterial Inhibition : In another study assessing antimicrobial efficacy, this compound was tested against clinical isolates of E. coli. Results indicated an MIC value of 32 µg/mL, showcasing its potential as an antimicrobial agent .
Eigenschaften
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-17-14-18(2)16-28(15-17)32(30,31)22-11-8-21(9-12-22)26(29)27-24-13-10-20-7-6-19-4-3-5-23(24)25(19)20/h3-5,8-13,17-18H,6-7,14-16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEUKGUVIAUJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C4CCC5=C4C3=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














